1-(2,6-Dichlorophenyl)-1h-pyrazole

Overview

Description

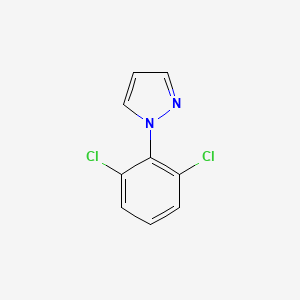

1-(2,6-Dichlorophenyl)-1h-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-1h-pyrazole typically involves the reaction of 2,6-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of 1-(2,6-dichlorophenyl)-1h-pyrazoline.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

- 1-(2,6-Dichlorophenyl)-2-indolinone

- Diclofenac

- 2,6-Dichlorophenylhydrazine

Uniqueness

1-(2,6-Dichlorophenyl)-1h-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike its analogs, this compound exhibits a unique combination of reactivity and biological activity, making it a valuable molecule for various applications .

Biological Activity

1-(2,6-Dichlorophenyl)-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. A study highlighted that various synthesized pyrazoles showed effective antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with electron-withdrawing groups like chlorine demonstrated enhanced activity due to their ability to disrupt bacterial cell membranes .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 18 |

| This compound | S. aureus | 20 |

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was tested against carrageenan-induced paw edema in rats, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 76 | 86 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. A recent study identified that certain pyrazoles exhibited cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Notably, compounds with halogen substitutions showed increased potency against cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.5 |

| A549 (Lung) | 4.8 |

Case Study 1: Optimization of Pyrazole Derivatives

In a study aimed at optimizing pyrazole derivatives for treating Trypanosoma cruzi, several analogs were synthesized based on the structure of this compound. These compounds were screened for their inhibitory activity against cysteine proteases essential for the parasite's survival. The most promising candidates exhibited IC50 values in the low micromolar range, indicating strong potential for further development .

Case Study 2: Synthesis and Evaluation of New Pyrazoles

Another significant study focused on synthesizing novel pyrazoles with enhanced biological activity through structural modifications. The introduction of different substituents on the pyrazole ring led to compounds with improved antimicrobial and anti-inflammatory properties. For instance, a derivative with an additional methoxy group showed a marked increase in both antibacterial and anti-inflammatory activities compared to the parent compound .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWDZQBZQFCRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290850 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-72-6 | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2,6-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.